![molecular formula C23H19ClN2 B13854915 7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)
7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]benzimidazole core with a chlorine atom at the 7th position and two phenyl groups at the 4th position. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one with suitable reagents to form the desired imidazole derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of column chromatography and other purification techniques ensures the isolation of pure 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole .
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole include other imidazole derivatives such as:
- 1,3-diazole
- 4,5-dihydro-1H-imidazole
- 2-phenyl-4,5-dihydro-1H-imidazole .
Uniqueness
The uniqueness of 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H19ClN2 |
|---|---|
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C23H19ClN2/c24-19-12-13-21-20(16-19)25-22-23(14-7-15-26(21)22,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-13,16H,7,14-15H2 |
Clave InChI |
GBXNPEMYPNFDDN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=NC3=C(N2C1)C=CC(=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


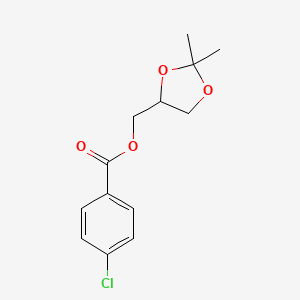
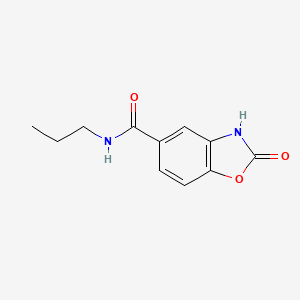
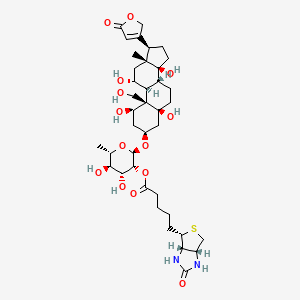
![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
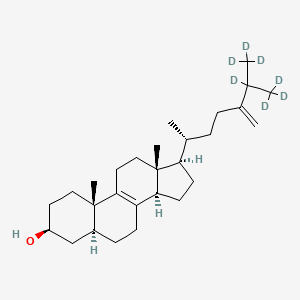
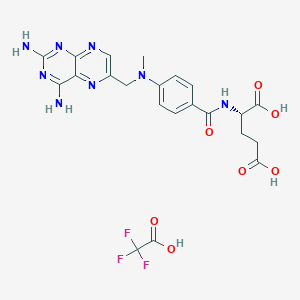
![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)


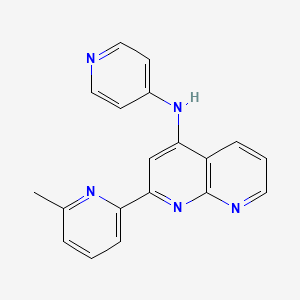

![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)

